Hirsutellone B
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Overview
Description
Hirsutellone B is a natural product found in Hirsutella nivea with data available.
Scientific Research Applications
Antimycobacterial and Antibiotic Activities
Hirsutellone B, along with other hirsutellones, is known for its significant antimycobacterial and antibiotic properties. Specifically, hirsutellone B has demonstrated impressive activity against Mycobacterium tuberculosis, the causative pathogen of tuberculosis, making it a promising lead compound for new antituberculosis drugs (Nicolaou et al., 2009).
Biosynthetic Pathway Exploration
Research has been conducted to understand the biosynthetic pathways of hirsutellones, including hirsutellone B. This exploration sheds light on the complex natural processes involved in their formation, which can have implications for drug development and synthetic biology (Ohashi et al., 2021).
Synthesis Techniques
Several studies have focused on the total synthesis of hirsutellone B, employing various innovative strategies and reactions. These synthetic approaches are important for the production of hirsutellone B in quantities sufficient for further study and potential pharmaceutical use. For instance, Ullmann-type direct macrocyclization has been used as a key technique in the synthesis of hirsutellone B (Uchiro et al., 2011).
Structural Analysis
In-depth structural analysis of hirsutellone B and related compounds has been carried out. Understanding the complex structure of hirsutellone B is crucial for the development of analogs and derivatives with potentially improved pharmacological profiles (Isaka et al., 2006).
Development of Analogues and Derivatives
Research has been done to create analogues and derivatives of hirsutellone B, which could lead to compounds with enhanced or modified biological properties. This includes studies on bio-inspired synthesis methods (Nicolaou et al., 2011).
Evaluation of Biological and Synthetic Pathways
There is ongoing research to understand the biological and synthetic pathways leading to the creation of hirsutellone B and other similar fungal polyketides. This research aims to decode the natural logic and complexity behind these compounds (Li et al., 2013).
properties
Molecular Formula |
C28H33NO4 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(3S,4R,7R,9S,10S,13S,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-7-methyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione |
InChI |
InChI=1S/C28H33NO4/c1-3-17-7-11-19-21-12-15(2)4-10-20(21)26-24(19)23(17)25(30)22-14-28(32,29-27(22)31)13-16-5-8-18(33-26)9-6-16/h3,5-9,11,15,17,19-24,26,32H,1,4,10,12-14H2,2H3,(H,29,31)/t15-,17+,19+,20-,21+,22+,23+,24+,26+,28-/m1/s1 |
InChI Key |
VGNDUPFGVMMKPS-KOSFCWFBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C1)[C@@H]3C=C[C@@H]([C@H]4[C@H]3[C@H]2OC5=CC=C(C[C@]6(C[C@@H](C4=O)C(=O)N6)O)C=C5)C=C |
Canonical SMILES |
CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6(CC(C4=O)C(=O)N6)O)C=C5)C=C |
synonyms |
hirsutellone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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